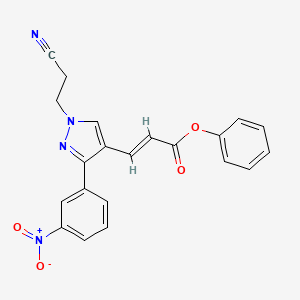

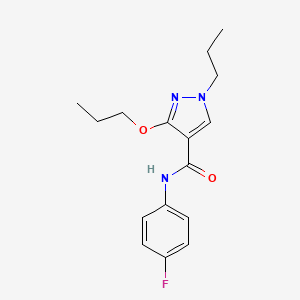

![molecular formula C14H13N5O3 B2802492 1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid CAS No. 1338682-70-4](/img/structure/B2802492.png)

1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains several heterocyclic moieties, including an imidazole ring and a 1,2,4-oxadiazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring and a 1,2,4-oxadiazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Thromboxane Synthetase Inhibition

Research has shown that certain imidazole derivatives, such as N(7-Carboxyheptyl) imidazole, are potent selective inhibitors of platelet thromboxane synthetase, demonstrating their potential in modulating prostaglandin production and platelet aggregation processes, which are crucial in thrombotic diseases E. Maguire, R. Wallis, 1983.

Cytoprotective Antiulcer Activity

A study on pyrimidine derivatives related to mepirizole and dulcerozine revealed that certain compounds, particularly those with a pyrazol or imidazol ring, exhibit significant cytoprotective antiulcer activity, suggesting their utility in developing treatments for gastric ulcers M. Ikeda, K. Maruyama, Y. Nobuhara, T. Yamada, S. Okabe, 1996.

Pulmonary Vasodilator Responses

Compounds such as SB-772077-B, with an imidazol-oxadiazol structure, have been studied for their effects on pulmonary vascular beds and potential in treating pulmonary hypertension, showing significant vasodilatory responses and potential therapeutic benefits for hypertensive disorders Jasdeep S. Dhaliwal, Adeleke M. Badejo, David B. Casey, S. N. Murthy, P. Kadowitz, 2009.

Angiotensin II Receptor Antagonism

Research into N-phenyl-1H-pyrrole derivatives as angiotensin II receptor antagonists highlights the potential of heterocyclic compounds in developing medications for hypertension by modulating the angiotensin II pathway, a key regulator of blood pressure P. Bovy, D. Reitz, J. Collins, T. Chamberlain, G. M. Olins, V. Corpus, E. Mcmahon, M. Palomo, J. P. Koepke, G. Smits, 1993.

Myocardial Ischemia Protection

Studies on imidazole derivatives like UK 38.485 have shown protective effects against ischemically stressed myocardium, suggesting their potential in therapeutic strategies for myocardial ischemia by inhibiting thromboxane synthetase and enhancing myocardial blood flow H. Korb, A. Hoeft, W. Wober, H. Wolpers, G. Hellige, 1986.

Propriétés

IUPAC Name |

1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-8(2)12-17-13(22-18-12)9-3-4-15-11(5-9)19-6-10(14(20)21)16-7-19/h3-8H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTMDGAOEKQZPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)

![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)

![(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2802415.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2802417.png)

![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)

![5-(7-Fluoroquinazolin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2802428.png)

![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2802431.png)